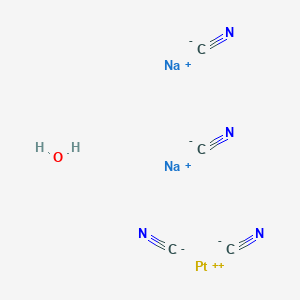
disodium;platinum(2+);tetracyanide;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;platinum(2+);tetracyanide;hydrate, also known as disodium tetracyanoplatinate(II) hydrate, is a coordination compound with the molecular formula C4H2N4Na2OPt. This compound is characterized by the presence of a platinum ion coordinated with four cyanide ligands and two sodium ions, along with a water molecule. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;platinum(2+);tetracyanide;hydrate typically involves the reaction of platinum(II) chloride with sodium cyanide in an aqueous solution. The reaction proceeds as follows:
PtCl2+4NaCN+H2O→Na2[Pt(CN)4]⋅H2O+2NaCl
This reaction is carried out under controlled conditions, with the temperature and pH carefully monitored to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product with a high degree of purity. The compound is typically produced in batch reactors, where the reaction conditions can be precisely controlled to optimize yield and quality.
化学反应分析
Types of Reactions
Disodium;platinum(2+);tetracyanide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of platinum.
Reduction: It can be reduced to form lower oxidation states of platinum.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia, phosphines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) or platinum(I) species. Substitution reactions can lead to a wide range of coordination compounds with different ligands.
科学研究应用
Disodium;platinum(2+);tetracyanide;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in the electroplating industry for the deposition of platinum coatings and in the production of electronic components.
作用机制
The mechanism by which disodium;platinum(2+);tetracyanide;hydrate exerts its effects depends on the specific application. In biological systems, the compound can interact with DNA and proteins, leading to changes in cellular processes. The cyanide ligands can also bind to metal ions in enzymes, inhibiting their activity. In catalytic applications, the platinum center can facilitate various chemical transformations through coordination and activation of substrates.
相似化合物的比较
Disodium;platinum(2+);tetracyanide;hydrate can be compared with other similar compounds, such as:
Potassium tetracyanoplatinate(II): Similar in structure but with potassium ions instead of sodium ions.
Sodium tetracyanopalladate(II): Contains palladium instead of platinum, leading to different chemical properties.
Sodium tetracyanonickelate(II): Contains nickel instead of platinum, with distinct reactivity and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of platinum, which imparts unique catalytic and biological properties.
属性
IUPAC Name |
disodium;platinum(2+);tetracyanide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQYSVVRURJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
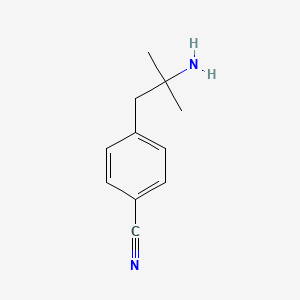
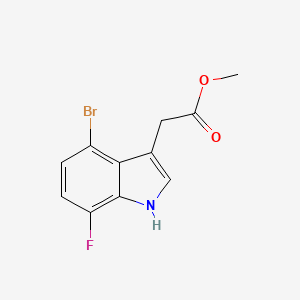
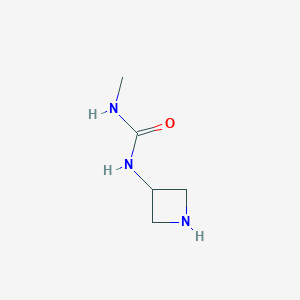

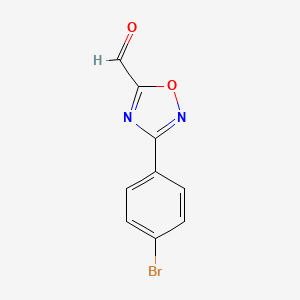
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
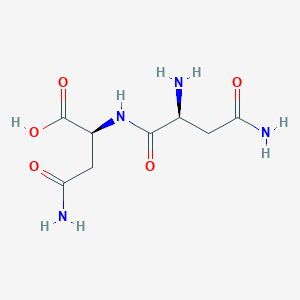
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)

![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)
